molecular formula C16H22O3 B1403344 Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 1449781-57-0

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Cat. No. B1403344
CAS RN: 1449781-57-0
M. Wt: 262.34 g/mol
InChI Key: WLMFBRAZTIRYAO-UHFFFAOYSA-N
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Description

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate, also known as EHCA, is an organic compound with a wide range of applications in scientific research. It is a synthetic ester compound with a molecular weight of 282.4 g/mol and a melting point of 56-58 °C. EHCA is used in a variety of laboratory experiments, including biochemical and physiological studies. It has been studied for its potential to act as an agonist or antagonist of certain receptors, as well as its ability to modulate the activity of enzymes and proteins.

Scientific Research Applications

1. Crystal and Molecular Structure Studies

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has been studied for its crystal and molecular structures, providing insights into its physical and chemical properties. These studies, conducted through single-crystal X-ray diffraction, reveal its crystallization behaviors and molecular arrangements, which are fundamental in understanding its chemical interactions and potential applications in synthesis reactions (Kaur et al., 2012).

2. Catalysis in Hydrolysis Reactions

Research has explored the compound's role in catalyzing hydrolysis reactions of esters. This application is significant in various chemical processes, including organic synthesis and environmental remediation. The studies highlight the effectiveness of certain catalysts in these hydrolysis processes, which can be essential for industrial applications (Kimura et al., 1997).

3. Enhancement of Anti-inflammatory Effects

The compound has been investigated for its ability to enhance the anti-inflammatory effects of certain medications when used in topical applications. This research is crucial in the development of more effective and localized treatments for inflammatory conditions (Arima et al., 1990).

4. Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has been utilized in the synthesis of hydroxamic acids and ureas from carboxylic acids. This research is significant in the field of organic chemistry, providing new methods for synthesizing these important chemical compounds (Thalluri et al., 2014).

5. Application in Cyclization Reactions

The compound's utility in cyclization reactions has been a subject of research. Cyclization reactions are pivotal in organic chemistry, often leading to the formation of complex and biologically active molecules. Understanding these reactions can lead to advancements in pharmaceuticals and materials science (Uchiyama et al., 1998).

properties

IUPAC Name

ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h7-10,12-13,17H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMFBRAZTIRYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Synthesis routes and methods

Procedure details

6.646 g of ethyl [4-(4-hydroxyphenyl)cyclohexylidene]acetate (26.53 mmol, 1 eq.) are placed in 150 mL of ethyl acetate in a Parr bottle under nitrogen. 0.77 g of 10% palladium-on-charcoal (0.72 mmol, 0.03 eq.) is added and the reaction medium is placed under 50 psi of hydrogen for 3 hours at 25° C. The reaction medium is filtered and concentrated to give 6.27 g of ethyl [4-(4-hydroxyphenyl)cyclohexyl]acetate.
Name
ethyl [4-(4-hydroxyphenyl)cyclohexylidene]acetate
Quantity
6.646 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.77 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 2
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 3
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 4
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Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 5
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 6
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

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